5-(2-Hydroxyethyl)picolinic acid
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Overview
Description
- The compound features a carboxylic acid group (COOH) attached to the 2-position of the pyridine ring.
- It is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
5-(Hydroxymethyl)picolinic acid: is an organic compound with the chemical formula . It belongs to the class of pyridine derivatives.
Preparation Methods
Synthetic Routes: The synthesis of 5-(Hydroxymethyl)picolinic acid can be achieved through various methods. One common approach involves the reaction of picolinic acid with formaldehyde (methanal) under specific conditions.
Reaction Conditions: The reaction typically occurs in the presence of a base, such as sodium hydroxide (NaOH), and at elevated temperatures.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Reactivity: 5-(Hydroxymethyl)picolinic acid can participate in several chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects: 5-(Hydroxymethyl)picolinic acid has been implicated in neuroprotection, although the exact mechanisms remain unclear.
Immunological Effects: It may play a role in immune responses.
Anti-Proliferative Properties: Some studies suggest it could inhibit cell proliferation.
Other Applications:
Mechanism of Action
- The precise mechanism by which 5-(Hydroxymethyl)picolinic acid exerts its effects is not fully elucidated.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Nicotinic acid (vitamin B) and isonicotinic acid are structurally related compounds.
Uniqueness: 5-(Hydroxymethyl)picolinic acid’s unique position of the carboxylic acid group distinguishes it from these isomers.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-4-3-6-1-2-7(8(11)12)9-5-6/h1-2,5,10H,3-4H2,(H,11,12) |
InChI Key |
MNXZDYWRLRTGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCO)C(=O)O |
Origin of Product |
United States |
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